2-Chloro-N-phenethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related chloroacetamides has been reported through various methods, including chloroacetylation of corresponding aryl amine, yielding N-aryl 2-chloroacetamides. These methods emphasize the versatility in synthesizing chloroacetamide derivatives through the manipulation of chloroacetyl chloride with different amines under controlled conditions (Sidhu, Sattur, & Jaleel, 1962).
Molecular Structure Analysis
Molecular structure analysis of chloro-N-phenethylacetamide derivatives has been facilitated through X-ray crystallography, revealing intricate details about intramolecular hydrogen bonding and molecular conformations. For instance, studies have shown that certain chloroacetamide derivatives crystallize in specific space groups, with intramolecular H-bonding playing a crucial role in their structural stability (Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-N-phenethylacetamide derivatives often entail nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. These reactions can lead to the formation of heterocyclic systems, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Abdel‐Latif, Fahad, & Ismail, 2020).
Physical Properties Analysis
The physical properties of chloroacetamide derivatives, such as melting points and solubility, are often determined through their synthesis and subsequent purification processes. The physical characteristics can provide insights into the compound's potential applications and handling requirements.
Chemical Properties Analysis
The chemical properties of 2-Chloro-N-phenethylacetamide and its derivatives are characterized by their functional groups, which influence their reactivity and interaction with other molecules. The presence of the chloroacetamide group contributes to the compound's ability to undergo various chemical reactions, including those leading to the formation of different heterocyclic compounds.
- Synthesis and anticonvulsant activity of some N‐phenethylacetamides, highlighting the compound's synthesis and unexpected pharmacological properties (Sidhu, Sattur, & Jaleel, 1962).
- Synthesis, X-Ray Crystallography, Theoretical Investigation, and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, detailing the molecular structure and intramolecular interactions (Jansukra et al., 2021).
- The chemical reactivity of N-aryl 2-chloroacetamides towards various nucleophiles, describing the compound's versatile chemical reactions and the potential for synthesizing heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).
Scientific Research Applications
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Preparation of Amide Podand
- Field : Organic Chemistry
- Application : 2-Chloro-N-phenethylacetamide may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand .
- Method : The specific method of preparation is not provided in the source .
- Results : The outcome of this application is the production of an amide podand .
-
Preparation of Phenylacetamide-based Schiff Base Ligands
- Field : Organic Chemistry
- Application : 2-Chloro-N-phenethylacetamide may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
- Method : The specific method of preparation is not provided in the source .
- Results : The outcome of this application is the production of phenylacetamide-based Schiff base ligands .
-
Antifungal Activity
- Field : Medical and Biological Research
- Application : 2-Chloro-N-phenethylacetamide has been found to have fungicidal and antibiofilm activity against fluconazole-resistant Candida spp .
- Method : The specific method of application is not provided in the source .
- Results : The outcome of this application is the discovery of a new molecule with potential antifungal properties .
Safety And Hazards
The safety information for 2-Chloro-N-phenethylacetamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(2-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWGHNQLOXRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157110 | |
Record name | Acetamide, 2-chloro-N-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenethylacetamide | |
CAS RN |
13156-95-1 | |
Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13156-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-chloro-N-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-phenethyl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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